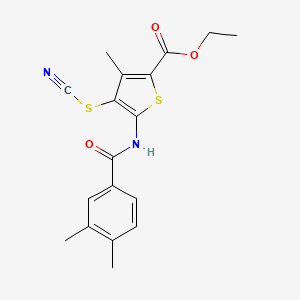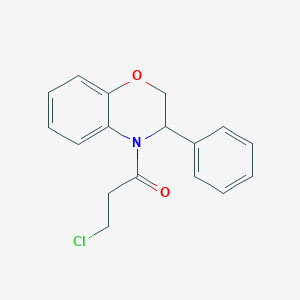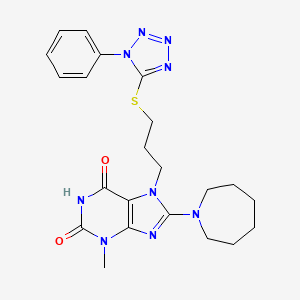![molecular formula C19H25N5O2 B2920522 (4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone CAS No. 2034479-57-5](/img/structure/B2920522.png)
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic rings (pyrazole and isoxazole), a piperazine group, and a cyclopropyl group. Unfortunately, without specific experimental data or computational modeling, it’s difficult to provide a detailed molecular structure analysis .科学的研究の応用
Pharmacological Research
Pyrazole derivatives, such as the compound , are known for their wide range of pharmacological activities. They have been studied for their potential as antibacterial , antifungal , anticancer , antidepressant , and anti-inflammatory agents . The presence of the pyrazole nucleus is significant in pharmacological agents across diverse therapeutic categories, indicating the potential of this compound in drug development and medicinal chemistry.
Analgesic and Anti-inflammatory Applications
Specific pyrazole derivatives have shown promising results in pain relief and reducing inflammation. For instance, certain synthesized pyrazoline compounds demonstrated good activity comparable to standard drugs like pentazocin and diclofenac sodium . This suggests that our compound could be explored for similar applications, potentially leading to new analgesic and anti-inflammatory medications.
Antidepressant and Anticonvulsant Potential
In the realm of neurological disorders, pyrazoline derivatives have been used in certain antidepressants and have shown activities as anticonvulsants . This opens up research avenues for our compound in the treatment of depression and seizure disorders, where it could contribute to the development of novel therapeutic agents.
Anticancer Research
The anticancer properties of pyrazole derivatives make them a point of interest in oncological research. They have been identified as potential agents in combating various forms of cancer . The compound could be investigated for its efficacy against specific cancer cell lines, contributing to the search for more effective cancer treatments.
Agricultural Chemistry
Beyond medical applications, pyrazole derivatives have utility in agriculture. They can act as inhibitors of protein glycation, which has implications for plant biology and crop protection . Research into this compound could lead to the development of new agricultural chemicals that enhance crop resilience and yield.
Material Science and Fluorescence
Some pyrazoline compounds exhibit excellent fluorescence properties, making them suitable for use as photoluminescent materials, organic nonlinear optical materials, and photorefractive materials . The compound could be synthesized and studied for its potential in creating new materials with desirable optical properties.
High-Tech Applications
The fluorescence characteristics of pyrazoline derivatives also allow for their use as laser dyes and fluorescent probes in high-tech fields . This compound could be part of cutting-edge research in developing new technologies for imaging, sensing, and other applications requiring fluorescent materials.
Textile Industry
Lastly, in the textile industry, triarylpyrazoline compounds have been utilized as fluorescent whitening agents . The compound could be explored for its effectiveness in this area, potentially leading to its use in enhancing the brightness and appearance of fabrics.
特性
IUPAC Name |
[4-(5-cyclopropyl-2-methylpyrazol-3-yl)piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O2/c1-22-17(12-15(20-22)13-6-7-13)23-8-10-24(11-9-23)19(25)18-14-4-2-3-5-16(14)26-21-18/h12-13H,2-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPFMEWVBAJVGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2CC2)N3CCN(CC3)C(=O)C4=NOC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylpropanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2920440.png)

![4-(4-methoxyphenethyl)-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2920445.png)
![(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)(pyridin-4-yl)methanone](/img/structure/B2920446.png)



![2-[2-[4-(5-Fluoropyrimidin-2-yl)-3-oxopiperazin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2920452.png)
![5-propyl-3-((pyridin-2-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2920453.png)

![Indeno[1,2-c]pyrazol-4(1H)-one](/img/structure/B2920458.png)
![2-(1-Cyano-2-phenylvinyl)-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2920459.png)

